molecular formula C8H14BrN3O B2578087 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide CAS No. 2442597-61-5

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide

Cat. No.: B2578087
CAS No.: 2442597-61-5
M. Wt: 248.124
InChI Key: QXRKVXPVFVSLCS-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide is a heterocyclic compound that features a piperidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1,3,4-oxadiazole with piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrobromide salt form is typically obtained by treating the free base with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(piperidin-4-yl)pyrimidine: Another heterocyclic compound with a piperidine ring, used in pharmaceutical chemistry.

    2-Methyl-5-(piperidin-4-yl)imidazole: Similar structure but with an imidazole ring instead of an oxadiazole ring.

Uniqueness

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide is unique due to the presence of both the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.BrH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRKVXPVFVSLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCNCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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